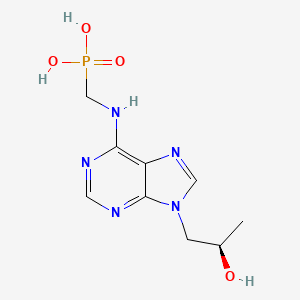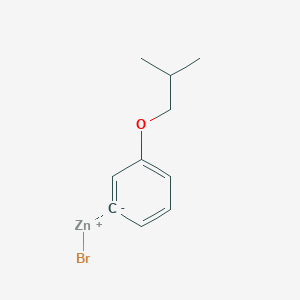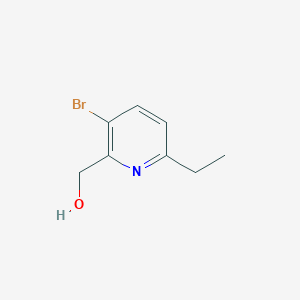
n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and dimethylphenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,4-dimethylbenzaldehyde with cyclopropylamine and a thioamide in the presence of a catalyst can yield the desired thiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For instance, halogenation can introduce halogen atoms into the ring structure.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine can be compared with other thiazole derivatives to highlight its uniqueness:
Sulfathiazole: An antimicrobial drug with a thiazole ring, but without the cyclopropyl and dimethylphenyl groups.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
Properties
Molecular Formula |
C14H16N2S |
|---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
N-cyclopropyl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H16N2S/c1-9-3-4-11(7-10(9)2)13-8-17-14(16-13)15-12-5-6-12/h3-4,7-8,12H,5-6H2,1-2H3,(H,15,16) |
InChI Key |
WEDVPQQKTHRDFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)

![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)


![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)


